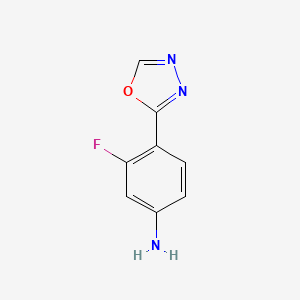3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline
CAS No.: 1249768-66-8
Cat. No.: VC2947790
Molecular Formula: C8H6FN3O
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249768-66-8 |
|---|---|
| Molecular Formula | C8H6FN3O |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline |
| Standard InChI | InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 |
| Standard InChI Key | SARQNTOPRMEPMW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)F)C2=NN=CO2 |
| Canonical SMILES | C1=CC(=C(C=C1N)F)C2=NN=CO2 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aromatic compound that combines several key structural features. The compound consists of an aniline group (a benzene ring with an amino group) bearing a fluorine atom at the 3-position and a 1,3,4-oxadiazole ring at the 4-position. The 1,3,4-oxadiazole is a five-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. This structural arrangement results in a molecule with multiple functional groups that contribute to its chemical properties and potential biological activities.
Based on analysis of similar compounds, such as those described in the search results, we can identify several key structural elements that characterize 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline:
-
The primary amino group (-NH₂) attached to the benzene ring
-
The fluorine substituent at the 3-position of the aniline component
-
The 1,3,4-oxadiazole ring system at the 4-position
The search results include information about a related compound, 3-fluoro-4-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, which contains similar structural elements, including the fluorinated aniline moiety and the 1,3,4-oxadiazole ring system .
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₈H₆FN₃O | Based on structural composition |
| Hydrogen Bond Acceptors | 4 | N and O atoms in the structure |
| Hydrogen Bond Donors | 1 | Primary amine group |
| Aromatic Character | High | Due to both benzene and oxadiazole rings |
| Solubility | Moderate in organic solvents | Based on polarity and functional groups |
| Stability | Generally stable | Due to aromatic systems |
The presence of the 1,3,4-oxadiazole ring would likely contribute to the compound's thermal stability and aromatic character, while the amino group would provide a site for potential hydrogen bonding and nucleophilic reactions. The fluorine substituent would affect the electronic distribution within the molecule, potentially influencing its reactivity and binding properties in biological systems.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The chemical reactivity of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline would be determined by its constituent functional groups. The primary amino group would exhibit nucleophilic properties and could participate in a variety of reactions including acylation, alkylation, and diazotization. The 1,3,4-oxadiazole ring, being aromatic, would generally exhibit stability but could participate in various reactions under appropriate conditions.
The fluorine substituent would influence the electronic properties of the molecule, potentially affecting the reactivity of both the amino group and the aromatic rings. Fluorine substitution often enhances metabolic stability in drug-like molecules, which could be relevant for potential pharmaceutical applications.
| Disease Category | Specific Conditions | Therapeutic Mechanism |
|---|---|---|
| Inherited Retinal Dystrophies | Retinitis pigmentosa, Usher's syndrome, Stargardt's disease | Stimulation of retinal precursor cells |
| Acquired Retinal Degeneration | Drug-induced photoreceptor degeneration | Repair and regeneration of retina |
| Vascular Retinal Diseases | Retinal artery/vein occlusions | Protection against degeneration |
| Inflammatory Eye Diseases | Various inflammatory conditions | Potential anti-inflammatory effects |
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for predicting the potential therapeutic effects of compounds like 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline. Search result mentions that compounds containing certain structural elements, including oxadiazolyl residues, showed significant effects on cell proliferation. For example, "The compound of formula (1) showed an increase of cell proliferation of 79%, the compound of formula (11) of 40%, the compound of formula (12) of 130%, the compound of formula (14) of 96%, compound of formula (16) of 43%, and compound of formula (38) of 58%" .
Research Context and Future Directions
Current Research Landscape
The search results indicate significant research interest in compounds containing oxadiazole rings, particularly for their potential applications in treating retinal diseases. Search result mentions specific retinal conditions that might be addressed by such compounds, including "retinitis pigmentosa (RP), including syndromic and non-syndromic forms, X-chromosome linked, recessive, dominant and sporadic forms, rod-cone dystrophies, Usher's syndrome, Stargardt's disease, cone-rod dystrophies, cone dystrophies, achromatopsia" and many others.
The research appears to focus on compounds that can "stimulate the proliferation of retinal precursor cells" , suggesting a regenerative approach to treating conditions characterized by retinal cell loss or degeneration. This represents an innovative therapeutic strategy compared to traditional approaches that typically focus on "controlling the illness causing the damage rather than reversing the damage caused by an illness by restoring or regenerating retinal cells" .
Future Research Opportunities
For 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline specifically, future research opportunities might include:
-
Comprehensive synthesis and characterization of the compound
-
Evaluation of its effects on retinal precursor cell proliferation
-
Investigation of structure-activity relationships through the synthesis and testing of related derivatives
-
Development of formulations suitable for ocular delivery
-
Exploration of potential applications beyond retinal diseases
The search results mention that compounds with similar structural elements have shown promising results in stimulating cell proliferation, with increases ranging from 40% to 130% . This suggests that 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline and its derivatives might have significant potential for further development as therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume